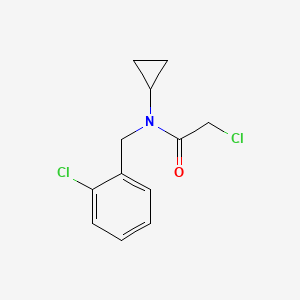

2-Chloro-N-(2-chloro-benzyl)-N-cyclopropyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[(2-chlorophenyl)methyl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-7-12(16)15(10-5-6-10)8-9-3-1-2-4-11(9)14/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMLSVBLGSYZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2-chloro-benzyl)-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a chloro-substituted benzyl group attached to a cyclopropyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 251.75 g/mol. The presence of chlorine atoms enhances its reactivity and biological activity.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Interaction : It may modulate the activity of various receptors, influencing signal transduction pathways.

- Gene Expression Alteration : The compound could impact gene expression related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

Antimicrobial Activity

A study conducted by Katke et al. (2011) evaluated the antimicrobial properties of synthesized chloroacetamides, including derivatives similar to this compound. The results demonstrated:

| Sample Code | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |

|---|---|---|---|

| C-3-CPA | 7 | 16 | No zone |

| C-2-CPA | 30 | 30 | 36 |

| C-4-MPA | 26 | 25 | 25 |

These findings indicate that certain derivatives possess substantial antibacterial properties, suggesting a potential application in treating infections caused by resistant bacteria.

Anticancer Activity

In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism may involve the activation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: MDA-MB-231 Cell Line

Research demonstrated that treatment with chloroacetamide derivatives resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis compared to control groups.

Structure-Activity Relationships (SAR)

The biological activity of chloroacetamides is influenced by their structural features. Studies have shown that:

- Chloro Substituents : The position and number of chlorine atoms can significantly affect the potency and selectivity of these compounds for specific biological targets.

- Cyclopropyl Group : The presence of a cyclopropyl moiety appears to enhance the overall biological activity by influencing molecular interactions within target sites.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : Additional chloro substituents (e.g., 2,6-dichloro in ) increase molecular weight and halogen bonding capacity, enhancing herbicidal potency.

- Aromatic Bulk : Bulky substituents (e.g., 2-ethyl-6-methylphenyl in ) improve steric hindrance, affecting target binding in pesticides.

Variations in the Amide Substituents

Key Observations :

- Aliphatic vs. Aromatic Groups : Cyclohexyl/isopropyl groups () enhance lipophilicity, while thiazole rings () introduce hydrogen-bonding motifs for crystallographic stability.

- Stereochemistry : The (S)-1-phenylethyl group () introduces chirality, critical for enantioselective biological activity.

Reactivity and Functional Group Comparisons

- Chloroacetamide Reactivity: The chlorine atom in this compound is highly mobile, enabling nucleophilic substitution reactions for heterocycle synthesis (e.g., aziridines, lactams) . This contrasts with 2-cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂), where the cyano group shifts reactivity toward electrophilic additions .

- Hydrogen Bonding : The title compound’s amide group forms intermolecular N–H⋯O bonds in crystals, similar to 2-chloro-N-phenylacetamide , but differs from thiazolyl derivatives, which exhibit N–H⋯N bonding .

Preparation Methods

Alkylation-Acylation Two-Step Approach

This method involves sequential alkylation of cyclopropylamine followed by acylation with chloroacetyl chloride.

Step 1: Synthesis of N-Cyclopropyl-N-(2-chloro-benzyl)amine

Cyclopropylamine reacts with 2-chloro-benzyl chloride in a nucleophilic substitution reaction. The reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with potassium carbonate (K₂CO₃) as a base to neutralize HCl byproducts.

Optimization Notes:

Step 2: Acylation with Chloroacetyl Chloride

The secondary amine undergoes acylation using chloroacetyl chloride in a biphasic system (DCM/water) with sodium hydroxide to maintain pH > 10.

Key Parameters:

Lithium Carbenoid-Mediated Single-Step Synthesis

Adapted from organometallic methodologies, this route employs lithium carbenoids to directly form the acetamide backbone.

Reaction Mechanism

A lithium carbenoid, generated from iodochloromethane (ICH₂Cl) and methyl lithium (MeLi), reacts with N-cyclopropyl-N-(2-chloro-benzyl)isocyanate:

Procedure:

-

Isocyanate Preparation: N-Cyclopropyl-N-(2-chloro-benzyl)amine is treated with phosgene (COCl₂) to form the corresponding isocyanate.

-

Carbenoid Generation: ICH₂Cl reacts with MeLi-LiBr in diethyl ether at −78°C.

-

Coupling Reaction: The lithium carbenoid is added dropwise to the isocyanate solution, yielding the acetamide after aqueous workup.

Advantages:

Reaction Optimization and Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) accelerates biphasic reactions by shuttling hydroxide ions into the organic phase.

-

Microwave Assistance: Reduces reaction time for alkylation steps by 50% (e.g., 6 hours vs. 12 hours).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Parameter | Two-Step Alkylation-Acylation | Lithium Carbenoid Method |

|---|---|---|

| Yield | 78% (Step 1), 89% (Step 2) | 97% |

| Reaction Time | 28 hours | 4 hours |

| Purification Complexity | Moderate (two chromatographies) | Low (single extraction) |

| Scalability | Suitable for multi-kilogram batches | Limited by carbenoid stability |

Industrial-Scale Production Considerations

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-N-(2-chloro-benzyl)-N-cyclopropyl-acetamide, and how do reaction conditions influence yield?

- Answer : A common route involves reacting 2-chloro-N-(2-chloro-benzyl)-acetamide with cyclopropylamine in the presence of a base like Hünig’s base (N,N-Diisopropylethylamine) and a polar aprotic solvent (e.g., DMF) at controlled temperatures. However, yields can be low (~20%) due to competing side reactions or steric hindrance from the cyclopropyl group . Optimizing stoichiometry, reaction time, and purification methods (e.g., column chromatography or recrystallization) is critical. General procedures for chloroacetamide derivatization, such as refluxing with amines in benzene under nitrogen, may also apply .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., cyclopropyl CH protons at δ ~0.5–1.5 ppm, benzyl CH2 at δ ~4.5 ppm) and aromatic protons .

- IR Spectroscopy : To identify amide C=O stretches (~1650–1680 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion verification and fragmentation analysis.

- X-ray Crystallography : For definitive 3D structural elucidation using programs like SHELXL .

Q. What solvent systems and purification methods are recommended for isolating this compound?

- Answer : Polar solvents like DMF or DMSO are often used for synthesis. Purification typically involves recrystallization from ethanol/water mixtures or chromatography using silica gel with ethyl acetate/hexane gradients. Low yields may require iterative crystallization to remove unreacted starting materials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions at the chloroacetamide moiety. For example, the electrophilicity of the carbonyl carbon and steric effects from the cyclopropyl group can be quantified using Molecular Electrostatic Potential (MEP) maps. Computational tools like Gaussian or ORCA are employed to simulate reaction pathways, aiding in predicting regioselectivity .

Q. What insights do crystallographic refinements (e.g., SHELXL) provide regarding steric and electronic effects in this compound?

- Answer : SHELXL refinements reveal bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between amide NH and chloro substituents). For instance, the dihedral angle between the benzyl and cyclopropyl groups can highlight steric strain, while Hirshfeld surface analysis quantifies intermolecular interactions influencing crystal packing .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

- Answer : Contradictions often arise from dynamic processes (e.g., rotamerism in the amide bond) or crystallographic disorder. Strategies include:

- Variable-temperature NMR to assess conformational flexibility.

- Cross-validation with X-ray structures to confirm static geometry.

- Computational NMR chemical shift prediction (e.g., using ACD/Labs or CAST/CNMR) .

Q. What role do substituent effects (e.g., chloro vs. methyl groups) play in modulating biological activity?

- Answer : Structure-Activity Relationship (SAR) studies can compare analogues with varying substituents. For example, replacing the benzyl 2-chloro group with electron-withdrawing groups (e.g., nitro) may enhance electrophilicity, while bulkier groups (e.g., cyclopropyl) could reduce membrane permeability. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) validate hypotheses .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst) and maximize yield .

- Crystallography Workflow : Combine SHELXS (structure solution), SHELXL (refinement), and WinGX (visualization) for robust structural analysis .

- Data Validation : Cross-reference NMR/IR data with PubChem entries (e.g., DTXSID70280216) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.